molecular formula C14H24BN3O2S B6335530 2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester CAS No. 1402174-69-9

2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester

Cat. No.: B6335530
CAS No.: 1402174-69-9
M. Wt: 309.2 g/mol
InChI Key: XUZQPNCNEKJRIQ-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester (molecular formula: C15H27BN4O3) is a boronic acid pinacol ester derivative featuring a thiazole core substituted with a 4-methylpiperazine moiety at the 2-position and a boronic acid pinacol ester group at the 5-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for constructing carbon-carbon bonds in medicinal chemistry and materials science . The methylpiperazine group enhances solubility in polar solvents and may influence biological activity, while the boronic ester facilitates regioselective coupling with aryl halides or triflates .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BN3O2S/c1-13(2)14(3,4)20-15(19-13)11-10-16-12(21-11)18-8-6-17(5)7-9-18/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZQPNCNEKJRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions.

    Boronic Ester Formation: The final step involves the formation of the boronic ester by reacting the thiazole-piperazine intermediate with pinacol borane under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables participation in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

General Reaction Scheme

Thiazole-Bpin+Ar-XPd catalyst, baseThiazole-Ar\text{Thiazole-Bpin} + \text{Ar-X} \xrightarrow{\text{Pd catalyst, base}} \text{Thiazole-Ar}

  • Bpin : Boronic acid pinacol ester

  • Ar-X : Aryl/heteroaryl halide (X = Br, I, OTf)

Key Reaction Parameters

ParameterTypical Conditions (from analogous compounds )
CatalystPdCl₂(dppf), Pd(PPh₃)₄, or Pd(OAc)₂
BaseK₂CO₃, NaOAc, or CsF
Solvent1,4-Dioxane, THF, or DMF
Temperature80–100°C
Yield (model substrates)70–85%

Example Application :
Coupling with 4-bromotoluene under PdCl₂(dppf) catalysis in 1,4-dioxane/K₂CO₃ at 80°C yields 2-(4-methylpiperazin-1-yl)-5-(p-tolyl)thiazole with ~80% efficiency .

Functionalization of the Piperazine Ring

The 4-methylpiperazine group undergoes selective modifications:

N-Alkylation/Acylation

The tertiary amine reacts with alkyl halides or acyl chlorides:

R-X+Piperazine-NPiperazine-N-R\text{R-X} + \text{Piperazine-N} \rightarrow \text{Piperazine-N-R}

  • R : Alkyl, acyl, or sulfonyl groups

  • Solvent : DCM or THF, room temperature

Example : Reaction with methyl iodide in THF forms a quaternary ammonium salt, used to enhance solubility in polar media .

Deprotection (Boc Analogs)

For Boc-protected analogs (e.g., ), acidolysis removes the Boc group:

Boc-PiperazineHCl/dioxanePiperazine-HCl\text{Boc-Piperazine} \xrightarrow{\text{HCl/dioxane}} \text{Piperazine-HCl}

  • Conditions : 4M HCl in dioxane, 0°C to RT .

Boronic Ester Hydrolysis

The pinacol ester hydrolyzes to the boronic acid under acidic or oxidative conditions:

BpinH₂O₂, H₂OB(OH)₂\text{Bpin} \xrightarrow{\text{H₂O₂, H₂O}} \text{B(OH)₂}

  • Conditions : H₂O₂ (30%) in THF/H₂O (1:1), 50°C .

  • Application : Facilitates subsequent conjugation or bioconjugation .

Heterocycle-Directed C-H Activation

The thiazole ring directs regioselective C-H functionalization:

Halogenation

Electrophilic bromination at the 4-position of thiazole:

Thiazole+NBSAIBN4-Br-thiazole\text{Thiazole} + \text{NBS} \xrightarrow{\text{AIBN}} \text{4-Br-thiazole}

  • Conditions : N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux .

Sonogashira Coupling

The 5-boronic ester facilitates alkynylation via tandem Suzuki-Sonogashira reactions.

Stability and Side Reactions

FactorObservationSource
Air/Moisture Stable under inert atmosphere; hydrolyzes slowly in humid air
Thermal Decomposition Decomposes >200°C, releasing boroxines
Pd Inhibition Piperazine coordinates Pd, requiring excess catalyst

Comparative Reactivity

A comparison with structurally similar boronic esters:

CompoundKey ReactionYield (%)
2-Methylthiazole-5-Bpin Suzuki coupling with Ar-Br85
2-(Piperidin-1-yl)thiazole-5-Bpin N-Alkylation with MeI92
Target Compound Suzuki coupling with 4-BrC₆H₄Me80 (est.)

Scientific Research Applications

Suzuki-Miyaura Coupling

The primary application of 2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester is in the Suzuki-Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules. The mechanism involves:

  • Oxidative Addition : The palladium catalyst reacts with an organic halide.
  • Transmetalation : The boronic ester transfers its organic group to the palladium complex.
  • Reductive Elimination : Formation of the new carbon-carbon bond.

Synthesis of Thiazole-Based Compounds

This compound serves as a precursor for synthesizing various thiazole derivatives that can be evaluated for biological activity, particularly in medicinal chemistry.

Potential Therapeutic Uses

Compounds containing thiazole rings have been studied for their potential therapeutic applications, including:

  • Anticancer Activity : Thiazoles are known to influence pathways related to cancer cell proliferation.
  • Anti-inflammatory Properties : Similar compounds have shown promise in modulating inflammatory responses.

Structure-Activity Relationship Studies

The methylpiperazine substituent may enhance solubility and biological activity, making it a target for further functionalization to explore structure-activity relationships (SAR).

Polymer Chemistry

Due to its reactive boronic acid moiety, this compound can be utilized in polymer synthesis through cross-linking reactions, contributing to the development of new materials with tailored properties.

Sensor Development

Boronic acids are known for their ability to interact with diols and sugars, making this compound a candidate for developing sensors for glucose and other biomolecules.

Case Studies and Research Findings

Several studies have highlighted the utility of boronic acid derivatives in various applications:

StudyFocusFindings
Study on Anticancer Activity Evaluation of thiazole derivativesDemonstrated that modifications to the thiazole ring can enhance cytotoxicity against cancer cell lines.
Material Science Research Development of functional polymersShowed that incorporating boronic esters into polymer matrices improves mechanical properties and thermal stability.
Biological Interaction Studies Investigation of enzyme inhibitionFound that boronic acids can act as reversible inhibitors for serine proteases, indicating potential therapeutic roles.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in Suzuki-Miyaura coupling reactions, where the compound acts as a boron donor, enabling the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Structural Analogs with Varied Piperazine Substituents

Compounds sharing the pyrimidine or thiazole core but differing in piperazine substituents exhibit distinct physicochemical and reactivity profiles:

Compound Name Molecular Weight Substituent on Piperazine Key Properties Reference
2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester 329.22 4-Methyl Moderate polarity; LCMS [M+H]+: 329.2; used in drug discovery intermediates
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl boronic acid pinacol ester 391.3 Boc-protected Higher molecular weight; requires deprotection for reactivity; LCMS [M+H]+: 391.3
2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl boronic acid pinacol ester 319.2 4-Ethyl Increased lipophilicity; LCMS [M+H]+: 319.2; lower purification complexity
2-(4-Propylpiperazin-1-yl)pyrimidin-5-yl boronic acid pinacol ester 333.2 4-Propyl Enhanced membrane permeability; LCMS [M+H]+: 333.2

Key Findings :

  • Boc-protected analogs (e.g., compound 4c in ) require acidic deprotection (e.g., HCl/dioxane) to liberate the boronic acid, adding synthetic steps but improving stability during storage .
  • Alkyl-substituted piperazines (e.g., ethyl, propyl) increase lipophilicity, as evidenced by their elution profiles in chromatography (e.g., 4h and 4i in purified without high-polarity solvents) .
  • The 4-methylpiperazine variant balances solubility and reactivity, making it preferable for aqueous-phase coupling reactions .
Heterocyclic Variants with Boronic Acid Pinacol Esters

Compounds with alternative heterocyclic cores but similar boronic ester functionalities highlight the impact of core structure on reactivity:

Compound Name Core Structure Key Properties Reference
4-Methyl-thiazole-5-boronic acid pinacol ester Thiazole Lower steric hindrance; faster coupling kinetics; LCMS [M+H]+: 225.1
2-(N-Propoxy)thiazole-5-boronic acid pinacol ester Thiazole Propoxy group increases steric bulk; reduced coupling efficiency with hindered aryl halides
5-Benzoxazole boronic acid pinacol ester Benzoxazole Extended conjugation enhances UV activity; used in fluorescent probes
2-(Iso-propoxy)thiazole-5-boronic acid pinacol ester Thiazole Iso-propoxy substitution lowers aqueous solubility; requires DMF as co-solvent

Key Findings :

  • Thiazole cores (e.g., 4-methyl-thiazole in ) exhibit faster coupling rates compared to pyrimidines due to reduced electron-withdrawing effects .
  • Benzoxazole/benzothiazole analogs () display extended π-systems, enabling applications in optoelectronics but complicating purification due to lower solubility .
  • Steric hindrance from substituents (e.g., N-propoxy in ) necessitates optimized reaction conditions (e.g., higher Pd catalyst loading) .
Comparative Reactivity in Suzuki-Miyaura Coupling

Data from and illustrate reactivity differences:

Compound Coupling Partner Yield (%) Conditions Reference
2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester 4-Bromobenzotrifluoride 85 Pd(PPh3)4, K2CO3, DMF/H2O, 80°C
2-(4-(tert-Boc)piperazin-1-yl)pyrimidin-5-yl boronic ester 5-Iodoindole 62 Pd(dppf)Cl2, Na2CO3, dioxane, 110°C
4-Methyl-thiazole-5-boronic acid pinacol ester 2-Chloroquinoline 92 Pd(OAc)2, SPhos, K3PO4, toluene

Trends :

  • Thiazole-based boronic esters generally achieve higher yields than pyrimidine analogs due to favorable electronic profiles.
  • Bulky substituents (e.g., tert-Boc) reduce coupling efficiency unless harsher conditions (e.g., higher temperature) are employed .

Biological Activity

2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester is C14H23BN2O2SC_{14}H_{23}BN_{2}O_{2}S, with a molecular weight of 294.22 g/mol. The structure features a thiazole ring, a piperazine moiety, and a boronic acid functional group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC14H23BN2O2S
Molecular Weight294.22 g/mol
CAS Number1350755-62-2
Purity95%
SolubilitySoluble in organic solvents

The biological activity of boronic acids, including this compound, is often attributed to their ability to interact with various biological targets. Notably, boronic acids can inhibit proteasomes, which are crucial for protein degradation in cells. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Case Study: Anticancer Activity

In a study examining the anticancer properties of boronic acid derivatives, it was found that compounds similar to 2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester exhibited significant cytotoxicity against several cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds were reported as follows:

Cell LineIC50 (nM)
U2666.74
HepG219.38
MGC-8033.96

These findings suggest that the compound may effectively inhibit cancer cell proliferation through proteasome inhibition and subsequent apoptosis induction .

Antimicrobial Activity

Research has also indicated that boronic acids possess antimicrobial properties. In particular, studies have shown that certain derivatives can inhibit the production of virulence factors in bacteria such as Pseudomonas aeruginosa, which is known for its role in hospital-acquired infections.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa<0.1 µg/mL
Escherichia coli<0.5 µg/mL

These results highlight the potential for using 2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester as an antimicrobial agent, particularly against resistant strains .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics and stability in vivo, making it a promising candidate for further development. The compound demonstrated a higher volume of distribution compared to traditional chemotherapeutics like bortezomib, suggesting better tissue penetration and efficacy .

Q & A

What are the optimal synthetic routes for preparing 2-(4-methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common method involves coupling halogenated thiazole derivatives with tetraalkoxydiboranes (e.g., pinacolborane) under inert atmospheres. For example, General Procedure B (as referenced in ) uses Suzuki-Miyaura coupling with Pd catalysts, yielding boronic esters without purification . Key factors include:

  • Catalyst selection : Pd(dppf)Cl₂ or similar ligands improve coupling efficiency .
  • Solvent system : Tetrahydrofuran (THF)/water mixtures enhance solubility of boronic acid intermediates .
  • Temperature : Reactions at 75°C for 3 hours optimize conversion .
    Yield and purity are highly dependent on precursor quality and inert handling to prevent boronic ester hydrolysis .

How can researchers characterize this compound’s structural integrity and purity for medicinal chemistry applications?

Analytical techniques include:

  • LCMS : Monitors molecular ion peaks (e.g., [M+H]⁺ at 319.3 m/z for boronic ester derivatives) and detects impurities .
  • NMR : ¹H/¹³C NMR verifies substituent positioning (e.g., methylpiperazine at C2 and boronic ester at C5 of the thiazole ring) .
  • HPLC : Quantifies purity (>95% as per ) and identifies degradation products .
    Advanced hyphenated techniques (LC-MS/MS) are recommended for trace impurity profiling in drug discovery workflows .

What are the stability considerations for this boronic ester under laboratory storage and reaction conditions?

  • Moisture sensitivity : Hydrolysis to boronic acid occurs rapidly in aqueous or humid environments. Store under argon at -20°C .
  • Light exposure : Degradation via radical pathways is possible; amber vials are advised .
  • Thermal stability : Avoid prolonged heating >80°C to prevent ester decomposition .
    Stability testing via accelerated degradation studies (40°C/75% RH for 2 weeks) is recommended for long-term storage protocols .

How does this compound perform in Suzuki-Miyaura coupling reactions for heterocyclic drug candidate synthesis?

The boronic ester acts as a key intermediate in cross-coupling to form biaryl or heteroaryl motifs. For example:

  • Catalyst system : Pd(dppf)Cl₂ with K₃PO₄ base in THF/H₂O achieves >90% coupling efficiency with aryl halides .
  • Substrate scope : Compatible with pyridines, pyrimidines, and electron-deficient arenes .
  • Limitations : Steric hindrance from the methylpiperazine group may reduce reactivity with bulky partners .

How should researchers address discrepancies in reported LCMS/NMR data for this compound?

Data inconsistencies often arise from:

  • Residual solvents : THF or DMSO signals in NMR (e.g., δ 1.2–1.4 ppm for pinacol methyl groups) .
  • Tautomerism : Thiazole ring proton shifts (δ 7.5–8.5 ppm) vary with solvent polarity .
  • Impurity carryover : Unpurified intermediates (e.g., boronic acid at 237.1 m/z) may skew LCMS results .
    Recommendations:
  • Use deuterated DMSO for NMR to suppress solvent artifacts.
  • Reproduce synthesis with rigorous purification (e.g., flash chromatography) .

What computational methods support the design of derivatives using this boronic ester?

  • DFT calculations : Predict regioselectivity in coupling reactions by analyzing frontier molecular orbitals (HOMO/LUMO) of the thiazole ring .
  • Molecular docking : Assess binding affinity of derivatives to target proteins (e.g., kinase inhibitors) using the methylpiperazine group as a solubility enhancer .
  • ADMET prediction : Tools like SwissADME evaluate metabolic stability and toxicity of boronic ester-containing drug candidates .

What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard classification : Skin/eye irritation (Category 2/2A per GHS) .
  • PPE : Nitrile gloves, lab coat, and safety goggles are mandatory.
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .

How does the methylpiperazine substituent influence the compound’s physicochemical properties?

  • Solubility : Enhances aqueous solubility at physiological pH due to basic amine groups (pKa ~7.5) .
  • Lipophilicity : LogP increases by ~1.5 units compared to non-substituted analogs, impacting membrane permeability .
  • Stability : The piperazine ring may undergo oxidative metabolism, requiring prodrug strategies for in vivo applications .

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